![molecular formula C19H16N2O5S B2641101 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate CAS No. 877637-22-4](/img/structure/B2641101.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate, also known as Compound A, is a novel pyranopyrimidine derivative. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Apelin Receptor Antagonism
The apelin/APJ system plays a crucial role in cardiovascular homeostasis and is implicated in cardiovascular disease pathogenesis. ML221 acts as a potent functional antagonist of the apelin receptor (APJ) . It selectively inhibits APJ signaling, making it a potential therapeutic target for cardiovascular disorders .
Energy Metabolism Modulation
Emerging evidence suggests that apelin/APJ signaling influences energy metabolism. By targeting APJ, ML221 may impact metabolic processes, including glucose homeostasis, lipid metabolism, and energy expenditure. Further research is needed to explore its potential in metabolic disorders .
Gastrointestinal Function Regulation
Beyond cardiovascular effects, the apelin/APJ system has been linked to gastrointestinal function. ML221’s APJ antagonism could influence gut motility, nutrient absorption, and other digestive processes. Investigating its impact on gastrointestinal health is an exciting avenue for research .
Antiviral Properties
Interestingly, ML221 derivatives have been synthesized by modifying the glutamic acid portion of the drug pemetrexed . These derivatives exhibit antiviral activity, particularly against certain viruses. Further studies are warranted to explore their mechanism of action and potential clinical applications .
Structure-Activity Relationship (SAR) Development
Researchers have studied ML221’s structure-activity relationship (SAR) to optimize its pharmacological properties. Understanding how specific structural features affect its function can guide the design of more potent and selective APJ antagonists .
GPCR Selectivity Profile
ML221 shows minimal binding activity against other G protein-coupled receptors (GPCRs) except for the κ-opioid and benzodiazepinone receptors. Investigating its selectivity and potential off-target effects is crucial for safe drug development .
Propriétés
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-13-3-5-14(6-4-13)25-11-18(23)26-17-10-24-15(9-16(17)22)12-27-19-20-7-2-8-21-19/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFMJQDSIDUXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.